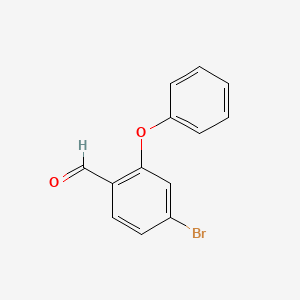

4-Bromo-2-phenoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLULRYIBJHDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Phenoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-Bromo-2-phenoxybenzaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Bromo-2-phenoxybenzaldehyde, typically recorded in a solvent like deuterochloroform (CDCl₃), provides detailed information about the chemical environment of the protons. The aldehydic proton characteristically appears as a singlet at approximately 10.46 ppm. beilstein-journals.org The aromatic region of the spectrum displays a complex series of multiplets. The protons on the phenoxy ring typically resonate between 7.0 and 7.5 ppm, while the protons on the benzaldehyde (B42025) ring are influenced by both the bromine atom and the phenoxy group. For a related compound, 2-phenoxybenzaldehyde (B49139), the protons of the benzaldehyde ring appear at distinct chemical shifts, which helps in assigning the signals for the bromo-substituted analogue. beilstein-journals.org

Table 1: ¹H NMR Data for Related Phenoxybenzaldehydes

| Compound | Solvent | Aldehydic Proton (ppm) | Aromatic Protons (ppm) | Reference |

| 2-Phenoxybenzaldehyde | CDCl₃ | 10.46 (s, 1H) | 7.83-7.81 (m, 1H), 7.56-7.53 (m, 1H), 7.03-6.98 (m, 2H) | beilstein-journals.org |

| 4-Phenoxybenzaldehyde | CDCl₃ | 9.92 (s, 1H) | 7.84-7.86 (d, 2H), 7.40-7.45 (t, 2H), 7.20-7.26 (m, 1H), 7.05-7.11 (t, 4H) | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift, typically appearing above 180 ppm. In the case of 2-phenoxybenzaldehyde, the carbonyl carbon resonates at 189.99 ppm. beilstein-journals.org The aromatic carbons appear in the range of 110-160 ppm. The carbon attached to the bromine atom is expected to be shielded due to the "heavy atom effect," resulting in an upfield shift compared to what would be predicted based on electronegativity alone. stackexchange.com The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, phenoxy, and formyl substituents.

Table 2: ¹³C NMR Data for Related Phenoxybenzaldehydes

| Compound | Solvent | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Reference |

| 2-Phenoxybenzaldehyde | CDCl₃ | 189.99 | 161.98, 136.08, 128.71, 124.99, 120.81, 111.76 | beilstein-journals.org |

| 4-Bromobenzaldehyde (B125591) | CDCl₃ | 191.00 | 135.11, 132.45, 130.95, 129.77 | rsc.org |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. emerypharma.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings. libretexts.org

HSQC spectra correlate directly bonded proton and carbon atoms. nih.gov

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the phenoxy group and the benzaldehyde ring, as well as the relative positions of the substituents on the benzaldehyde ring. nih.gov

Solid-State NMR Spectroscopy for Crystal Structure Insights

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) can offer insights into the structure and packing of 4-Bromo-2-phenoxybenzaldehyde in its crystalline form. researchgate.net This technique is particularly useful when single crystals suitable for X-ray diffraction are difficult to obtain. By comparing experimental ssNMR data with theoretical calculations, it is possible to refine the crystal structure determined from powder X-ray diffraction data. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 4-Bromo-2-phenoxybenzaldehyde, which is C₁₃H₉BrO₂. The calculated average mass of this compound is 277.117 Da. chemspider.com The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). nist.gov HRMS analysis of related compounds, such as 2-(2-((4-chlorophenyl)ethynyl)phenoxy)benzaldehyde, has been used to confirm their elemental composition with high precision. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating volatile compounds and confirming their identity. In the analysis of 4-Bromo-2-phenoxybenzaldehyde, GC-MS serves a dual purpose: assessing the purity of a synthesized sample and providing definitive structural evidence through its mass fragmentation pattern.

A sample of 4-Bromo-2-phenoxybenzaldehyde, when subjected to GC analysis, would elute as a single peak, with its retention time being characteristic of its volatility and interaction with the GC column's stationary phase under specific temperature-programmed conditions. The appearance of a single, sharp peak is a strong indicator of high purity.

The eluted compound then enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy process induces fragmentation of the molecule. The resulting mass spectrum for 4-Bromo-2-phenoxybenzaldehyde would be expected to show a distinct molecular ion peak [M]⁺. A key feature would be the isotopic pattern of this peak; due to the presence of a single bromine atom, there would be two signals of nearly equal intensity (approximately 1:1 ratio), one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope. This provides unambiguous evidence for the presence of one bromine atom in the molecule.

The fragmentation pattern would further corroborate the structure. Expected fragmentation pathways include:

Loss of the aldehyde proton (-H) or the entire formyl group (-CHO).

Cleavage of the ether bond (C-O), leading to fragments corresponding to the bromobenzoyl cation and the phenoxy radical, or the phenoxy cation and the bromobenzoyl radical.

Subsequent fragmentation of the aromatic rings.

Analysis of these fragments allows for a piece-by-piece reconstruction of the molecular structure, confirming the connectivity of the phenoxy and bromo-substituted benzaldehyde moieties. The combination of a unique retention time and a characteristic mass spectrum provides a high degree of confidence in the compound's identity and purity. researchgate.netxsjs-cifs.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathways

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the accurate molecular weight of a compound with minimal fragmentation. nih.govacs.org This method is crucial for confirming the elemental composition of 4-Bromo-2-phenoxybenzaldehyde.

When analyzed by high-resolution ESI-MS, the compound is expected to be detected primarily as a protonated molecule, [M+H]⁺. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the solvent system used. The high mass accuracy of the measurement allows for the determination of the molecular formula, C₁₃H₉BrO₂, by comparing the experimental mass to the calculated mass.

Tandem mass spectrometry (ESI-MS/MS) can be employed to gain further structural insights. In this technique, the parent ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. This controlled fragmentation can elucidate the connectivity of the molecule, often showing characteristic losses of small neutral molecules or radicals, complementing the data obtained from EI-MS. Studies on related phenoxybenzaldehyde derivatives have successfully used this approach to identify unknown compounds in complex mixtures. nih.govacs.org

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound, with specific absorption bands corresponding to particular functional groups. For 4-Bromo-2-phenoxybenzaldehyde, the FTIR spectrum would be dominated by characteristic peaks confirming its key structural features. While an experimental spectrum for this specific compound is not widely published, the expected absorption regions can be predicted based on data from analogous structures. google.comresearchgate.netmdpi.com

Expected FTIR Absorption Bands for 4-Bromo-2-phenoxybenzaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 2900-2800 & 2800-2700 | C-H Stretch (Fermi Doublet) | Aldehyde |

| 1705-1685 | C=O Stretch | Aromatic Aldehyde |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1260-1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1050-1000 | Symmetric C-O-C Stretch | Aryl Ether |

| ~850-750 | C-H Bending (Out-of-plane) | Substituted Aromatic Rings |

| 600-500 | C-Br Stretch | Aryl Bromide |

The precise positions of these bands provide diagnostic confirmation of the aldehyde, ether linkage, aromatic rings, and bromine substituent.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FTIR. americanpharmaceuticalreview.com While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability of the electron cloud. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For 4-Bromo-2-phenoxybenzaldehyde, the Raman spectrum would be expected to show strong bands for the symmetric stretching of the aromatic rings. The C=O stretching vibration of the aldehyde would also be Raman active. The C-Br stretching vibration gives rise to a characteristic low-frequency signal. researchgate.net Comparing the FTIR and Raman spectra can help in assigning complex vibrational modes, as some modes may be strong in one technique and weak or silent in the other, providing a more complete picture of the molecule's vibrational framework. acs.org

X-ray Crystallography and Diffraction Studies

While spectroscopic methods define molecular structure and purity, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise solid-state structure of a molecule. This technique would allow for the exact measurement of bond lengths, bond angles, and torsion angles within the 4-Bromo-2-phenoxybenzaldehyde molecule.

The table below presents the crystallographic data obtained for the isomer 4-(4-bromophenoxy)benzaldehyde (B1278569), which illustrates the type of detailed information that SCXRD would provide for 4-Bromo-2-phenoxybenzaldehyde.

Crystallographic Data for the Isomer 4-(4-bromophenoxy)benzaldehyde researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₉BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.568(3) |

| b (Å) | 5.8664(12) |

| c (Å) | 14.288(3) |

| β (°) | 100.32(3) |

| Volume (ų) | 1119.2(4) |

| Z (molecules/unit cell) | 4 |

An SCXRD study of 4-Bromo-2-phenoxybenzaldehyde would similarly yield these fundamental crystallographic parameters, along with the precise coordinates of each atom, allowing for a detailed analysis of its molecular geometry and the supramolecular architecture it forms in the solid state.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline nature and phase purity of a bulk sample. By analyzing the diffraction pattern produced when a powdered sample is irradiated with X-rays, one can obtain a unique fingerprint of its crystalline structure. This technique is crucial in distinguishing between different polymorphic forms, identifying impurities, and confirming the formation of a desired crystalline phase.

While a specific, publicly available PXRD dataset for 4-Bromo-2-phenoxybenzaldehyde is not readily found in the surveyed literature, the structural elucidation of a closely related isomer, 4-(4-bromophenoxy)benzaldehyde, has been successfully achieved using laboratory X-ray powder diffraction data. acs.org This demonstrates the utility of PXRD in characterizing such molecular structures. The analysis of phenoxybenzaldehyde derivatives by PXRD, often in combination with quantum chemical calculations, allows for a detailed understanding of their crystal packing and the noncovalent interactions that stabilize the supramolecular framework. acs.org

The general methodology for PXRD analysis involves several key stages: unit cell determination, space group assignment, structure solution, and Rietveld refinement. researchgate.net This process allows for the determination of the crystal system, lattice parameters, and the arrangement of molecules within the unit cell.

Detailed Research Findings:

In a typical PXRD analysis of a crystalline organic compound like 4-Bromo-2-phenoxybenzaldehyde, the resulting diffractogram would display a series of peaks at specific diffraction angles (2θ). Each peak corresponds to a specific set of crystallographic planes, as defined by Miller indices (hkl). The positions and intensities of these peaks are characteristic of the compound's crystal lattice.

For illustrative purposes, a representative PXRD data table for a crystalline aromatic aldehyde is presented below. This table showcases the type of data obtained from a PXRD experiment.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 15.2 | 5.83 | 60 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 75 |

| 24.9 | 3.57 | 90 |

| 28.1 | 3.17 | 50 |

| 31.5 | 2.84 | 45 |

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Phenoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the electronic world of molecules. For a molecule like 4-Bromo-2-phenoxybenzaldehyde, these methods could elucidate the influence of the bromine atom and the phenoxy group on the benzaldehyde (B42025) moiety.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of 4-Bromo-2-phenoxybenzaldehyde would likely involve calculating key properties to understand its electronic nature. This would include mapping the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to determine the molecule's frontier orbital gap, which is crucial for predicting its reactivity and kinetic stability. The electrostatic potential surface could also be calculated to reveal regions susceptible to electrophilic and nucleophilic attack.

Ab Initio Methods for High-Accuracy Calculations

For more precise calculations, particularly for benchmarking DFT results, ab initio methods could be employed. Techniques such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of theory. While computationally more demanding, these methods would yield more accurate energies, geometries, and other electronic properties, providing a "gold standard" reference for the electronic structure of 4-Bromo-2-phenoxybenzaldehyde.

Prediction and Interpretation of Spectroscopic Data (NMR, FTIR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the magnetic shielding tensors, one could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The vibrational frequencies and their corresponding intensities could be computed to simulate the Fourier-Transform Infrared (FTIR) spectrum, aiding in the assignment of experimental vibrational bands. Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions, providing theoretical Ultraviolet-Visible (UV-Vis) absorption spectra and insight into the molecule's photophysical properties.

Molecular Modeling and Interaction Analysis

Beyond the properties of an isolated molecule, understanding how 4-Bromo-2-phenoxybenzaldehyde interacts with itself and with other molecules is critical. Molecular modeling techniques provide the tools to investigate these interactions in detail.

Noncovalent Interaction (NCI) Analysis for Weak Interactions

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds. For 4-Bromo-2-phenoxybenzaldehyde, NCI analysis could reveal intramolecular interactions between the phenoxy ring and the benzaldehyde ring, as well as potential intermolecular halogen bonding involving the bromine atom. This would be crucial for understanding its crystal packing and its interactions in a biological or material context.

Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. Applying QTAIM to 4-Bromo-2-phenoxybenzaldehyde would allow for a detailed characterization of its chemical bonds. By analyzing the properties of the bond critical points (BCPs), one could quantify the ionic versus covalent nature of each bond and identify the presence of weaker interactions, corroborating findings from NCI analysis.

In the absence of specific research on 4-Bromo-2-phenoxybenzaldehyde, the table below hypothetically outlines the types of data that would be generated from the computational studies described above.

| Computational Method | Predicted Property | Significance for 4-Bromo-2-phenoxybenzaldehyde |

| DFT | HOMO-LUMO Gap | Indicates electronic excitability and chemical reactivity. |

| DFT | Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for molecular interactions. |

| TD-DFT | UV-Vis Absorption Maxima | Predicts the color of the compound and its behavior upon light absorption. |

| DFT | Vibrational Frequencies | Correlates to peaks in an experimental IR spectrum, allowing for structural confirmation. |

| DFT/GIAO | NMR Chemical Shifts | Aids in the interpretation of experimental NMR spectra for structure elucidation. |

| QTAIM | Bond Critical Point Analysis | Characterizes the nature (covalent, ionic, etc.) of the chemical bonds within the molecule. |

| NCI | Reduced Density Gradient | Visualizes and identifies the strength and nature of noncovalent interactions. |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

In a study of the closely related isomer, 4-(4-bromophenoxy)benzaldehyde (B1278569), Hirshfeld surface analysis revealed that the crystal structure is primarily defined by a combination of hydrogen-hydrogen (H···H), hydrogen-carbon (H···C), and hydrogen-oxygen (H···O) contacts. researchgate.net These interactions, though weak individually, collectively govern the supramolecular assembly. The analysis partitions the Hirshfeld surface into regions corresponding to specific intermolecular contacts, and the percentage contribution of each contact type can be quantified.

For 4-Bromo-2-phenoxybenzaldehyde, a similar distribution of intermolecular contacts is anticipated, highlighting the significance of van der Waals forces and weak hydrogen bonds in its solid-state architecture. The analysis of these surfaces and the associated 2D fingerprint plots allow for a quantitative breakdown of these interactions.

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Phenoxybenzaldehyde Derivative.

| Contact Type | Percentage Contribution (%) |

| H···H | 43.1 |

| C···H/H···C | 17.4 |

| Br···H/H···Br | 14.9 |

| C···C | 11.9 |

| O···H/H···O | 9.8 |

| Data is based on findings for a structurally related bromo-substituted aromatic compound and is representative of the expected contacts for 4-Bromo-2-phenoxybenzaldehyde. nih.gov |

The fingerprint plots derived from the Hirshfeld surface provide a visual summary of the intermolecular contacts. For instance, the high percentage of H···H contacts is typical for organic molecules, while the significant Br···H contacts underscore the role of the bromine atom in directing crystal packing. nih.govnih.gov

PIXEL Calculation of Intermolecular Interaction Energies

To gain a deeper, quantitative understanding of the forces holding the molecular crystal together, PIXEL calculations are employed. This method calculates the lattice energy by summing the interaction energies between a central molecule and its neighbors, partitioning the total energy into physically meaningful components: coulombic, polarization, dispersion, and repulsion. nih.govnih.gov

This approach provides a precise quantification of noncovalent interactions that is not attainable from Hirshfeld analysis alone. researchgate.net For the isomeric 4-(4-bromophenoxy)benzaldehyde, PIXEL calculations have been performed to elucidate the energetic landscape of its crystal structure. researchgate.net The results indicate that dispersion forces are the most significant stabilizing contribution, which is a common feature in the packing of aromatic molecules. The electrostatic components (coulombic and polarization) also play a substantial role.

Table 2: PIXEL Calculated Intermolecular Interaction Energies for a Representative Molecular Pair in a Related Compound.

| Energy Component | Interaction Energy (kJ/mol) |

| Coulombic (Ecoul) | -56.6 |

| Polarization (Epol) | -20.7 |

| Dispersion (Edisp) | -151.2 |

| Repulsion (Erep) | 88.2 |

| Total (Etot) | -140.3 |

| These values are based on calculations for the herbicide isoxaflutole, which contains similar structural motifs, and illustrate the relative contributions of different energy terms. nih.gov |

The energy framework calculations, derived from the PIXEL results, can be used to visualize the interaction topologies within the crystal, offering a clear picture of the packing arrangement and the hierarchy of interaction strengths. mdpi.comlandsbokasafn.is

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of 4-Bromo-2-phenoxybenzaldehyde is primarily dictated by the rotation around the two C-O bonds of the ether linkage. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to explore the molecule's accessible shapes and their relative energies.

A potential energy surface map for 4-Bromo-2-phenoxybenzaldehyde would be generated by systematically rotating the C-O-C bonds and calculating the energy at each point using quantum mechanical methods. This map would reveal the global energy minimum, corresponding to the most stable conformer, as well as the energy barriers to rotation between different conformations. Such studies are crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, offering insights into transition states and intermediates that are often difficult to observe experimentally.

Transition State Analysis for Key Synthetic Steps

The synthesis of diaryl ethers like 4-Bromo-2-phenoxybenzaldehyde often involves reactions such as Ullmann condensation or nucleophilic aromatic substitution. uantwerpen.benih.gov Transition state analysis using methods like Density Functional Theory (DFT) can elucidate the mechanisms of these key steps.

For a given reaction, computational chemists can model the reactant and product structures and then search for the transition state structure connecting them on the potential energy surface. The transition state is a first-order saddle point, representing the maximum energy along the reaction coordinate. rsc.org Calculating the energy of this transition state allows for the determination of the activation energy (ΔG‡), a critical factor in predicting the reaction rate.

For example, in a sequential Knoevenagel condensation/cyclization reaction of a related phenoxybenzaldehyde, DFT calculations were used to compare the stability of different proposed transition states, helping to explain the observed product selectivity under various reaction conditions. acs.orgresearchgate.net Similar analyses could be applied to the synthesis of 4-Bromo-2-phenoxybenzaldehyde to optimize reaction conditions and understand the role of catalysts.

Understanding Hydride Transfer and Cyclization Pathways

Computational studies have been instrumental in understanding complex reaction cascades, such as those involving hydride transfer and subsequent cyclization. rsc.org While 4-Bromo-2-phenoxybenzaldehyde itself may not undergo such a reaction without modification, analogous systems have been studied extensively. These reactions typically involve a 1,5-hydride transfer from an activated C(sp³)–H bond to an acceptor group, which triggers an intramolecular cyclization. rsc.orguni-marburg.de

DFT calculations are used to map the entire reaction pathway, including:

The initial hydride transfer step: Identifying the transition state for the H-shift and calculating its activation barrier.

The formation of intermediates: Characterizing the geometry and stability of transient species, such as carbocations or zwitterions, formed after the hydride transfer. nih.gov

The subsequent cyclization: Modeling the ring-closing step to form the final product and determining the associated energy barriers.

These computational models can explain the feasibility of a proposed cyclization, predict the stereochemical outcome, and rationalize the effects of different substituents or catalysts on the reaction efficiency. rsc.orgacs.org

Reactivity and Derivatization Chemistry of 4 Bromo 2 Phenoxybenzaldehyde

Transformations at the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions

Condensation reactions are fundamental in extending the carbon framework of 4-Bromo-2-phenoxybenzaldehyde.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org 4-Bromo-2-phenoxybenzaldehyde can react with ketones to form α,β-unsaturated carbonyl compounds, which are important precursors for various heterocyclic compounds and other functionalized molecules. numberanalytics.comresearchgate.net The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. numberanalytics.comnih.gov Studies have shown that solvent-free conditions using solid NaOH can lead to quantitative yields of the corresponding chalcones. nih.gov For instance, the reaction of 4-bromobenzaldehyde (B125591) with 2-acetyl-3-methylpyrazine (B1328917) under micellar conditions has been studied to form an α,β-unsaturated ketone. researchgate.net

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlumenlearning.com In this reaction, 4-Bromo-2-phenoxybenzaldehyde would react with a phosphorus ylide (a Wittig reagent) to yield an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comchadsprep.com The ylide itself is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.com This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the newly formed double bond. masterorganicchemistry.com The formation of the highly stable triphenylphosphine oxide is a key driving force for this reaction. lumenlearning.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. nih.govsciensage.info For 4-Bromo-2-phenoxybenzaldehyde, reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as piperidine (B6355638) or an amino-bifunctional framework can yield substituted alkenes. nih.govbeilstein-journals.orgresearchgate.net These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. sciensage.info The reaction of 2-phenoxybenzaldehyde (B49139) with methyl malonate has been shown to initially form the Knoevenagel adduct. nih.gov

Table 1: Examples of Condensation Reactions with Benzaldehyde (B42025) Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Claisen-Schmidt | 4-Bromobenzaldehyde, Acetophenones, Urea | i-PrOH/HCl or AcOH | Substituted pyrimidin-2-ones or hexahydropyrimido[4,5-d]pyrimidin-2,7-diones | researchgate.net |

| Claisen-Schmidt | Cycloalkanones, Substituted Benzaldehydes | Solid NaOH, grinding | α,α'-bis-(substituted-benzylidene)cycloalkanones | nih.gov |

| Knoevenagel | Benzaldehyde, Malononitrile | Amino-bifunctional frameworks | Substituted alkenes | nih.gov |

| Knoevenagel | Fluorinated benzaldehydes, Malonodinitrile | Piperidine, ball milling | Fluorobenzylidene malonodinitrile | beilstein-journals.org |

Selective Reduction and Oxidation Pathways

Selective Reduction: The aldehyde group can be selectively reduced to a primary alcohol. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). For example, the reduction of 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde to the corresponding benzyl (B1604629) alcohol was achieved with NaBH₄ in the presence of acetic acid to prevent rearrangement. nih.gov This method allows for the conversion of the aldehyde to a hydroxymethyl group while preserving other functional groups like the bromine and phenoxy ether.

Selective Oxidation: The aldehyde can be oxidized to a carboxylic acid. While specific examples for 4-Bromo-2-phenoxybenzaldehyde are not prevalent in the provided results, general methods for the oxidation of aldehydes to carboxylic acids are well-established. In a different context, the oxidation of 4-bromophenol (B116583) catalyzed by an artificial metalloenzyme resulted in the formation of higher molecular weight compounds through self-coupling. mdpi.com

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com This leads to the formation of an intermediate alkoxide, which is then typically protonated. youtube.com The reactivity of aldehydes is generally higher than that of ketones due to less steric hindrance and greater partial positive charge on the carbonyl carbon. youtube.com These reactions can be catalyzed by either acid or base. youtube.com Under basic conditions, a strong nucleophile attacks the carbonyl directly, while under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for attack by a weaker nucleophile. youtube.com

Formation of Schiff Bases and Related Imines

4-Bromo-2-phenoxybenzaldehyde can react with primary amines to form Schiff bases (or imines). This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. In a related reaction, an intramolecular amino-Heck reaction of an oxime has been used to form a pyridine (B92270) compound. wikipedia.org

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming new carbon-carbon bonds. libretexts.orgrsc.org A general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

Heck Reaction: This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org 4-Bromo-2-phenoxybenzaldehyde can be coupled with various alkenes to form substituted stilbene-like structures. wikipedia.orgnih.gov The reaction typically shows a high preference for trans selectivity. organic-chemistry.org Various palladium catalysts, including those with phosphine (B1218219) ligands and palladacycles, have been developed to improve efficiency and stability. rug.nllibretexts.org

Sonogashira Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org This allows for the introduction of an alkyne moiety onto the aromatic ring of 4-Bromo-2-phenoxybenzaldehyde. The reaction can be carried out under mild conditions. wikipedia.orgrsc.org The reactivity of aryl halides in the Sonogashira reaction generally follows the trend: I > Br > Cl. wikipedia.org Copper-free Sonogashira protocols have also been developed. rsc.orgnih.gov

Suzuki-Miyaura Reaction: This cross-coupling reaction utilizes an organoboron compound (like a boronic acid or ester) and an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov 4-Bromo-2-phenoxybenzaldehyde can be coupled with various organoboron reagents to form biaryl compounds or introduce alkyl or alkenyl groups. libretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. uwindsor.canih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Ref. |

| Heck | Alkene | Palladium catalyst, base | Substituted alkene | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal alkyne | Palladium catalyst, copper co-catalyst, base | Arylalkyne | wikipedia.orglibretexts.org |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, base | Biaryl, alkylarene, or vinylarene | libretexts.orgnih.gov |

Nucleophilic Aromatic Substitution Reactions on the Brominated Ring

The bromine atom on the aromatic ring of 4-Bromo-2-phenoxybenzaldehyde is susceptible to nucleophilic aromatic substitution (SNA) reactions. The success of these reactions is often influenced by the electronic nature of the aromatic ring and the reaction conditions. The presence of the aldehyde group, an electron-withdrawing group, in the ortho position to the phenoxy group and meta to the bromine atom, moderately activates the ring towards nucleophilic attack. However, for a more facile substitution, the presence of a strongly electron-withdrawing group, typically ortho or para to the leaving group (bromine), is generally preferred. chemistrysteps.comlibretexts.orglibretexts.org

In the context of 4-Bromo-2-phenoxybenzaldehyde, the aldehyde group is not ideally positioned to strongly stabilize the negative charge of the Meisenheimer intermediate that would be formed during a typical SNAr mechanism. libretexts.orglibretexts.org Nevertheless, under forcing conditions or with highly reactive nucleophiles, substitution can be achieved.

Common nucleophiles that could potentially displace the bromide include:

Amines: Reaction with primary or secondary amines can lead to the corresponding N-substituted aminobenzaldehydes.

Alkoxides and Aryloxides: These can be used to introduce new ether linkages.

Thiolates: The use of thiolates would result in the formation of a thioether.

The general mechanism for a nucleophilic aromatic substitution reaction proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

Metalation and Transmetalation Chemistry

The bromine atom of 4-Bromo-2-phenoxybenzaldehyde provides a handle for metalation reactions, which are pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithium-Halogen Exchange: Treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange, generating a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent makes 4-Bromo-2-phenoxybenzaldehyde an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. Examples of such reactions include:

Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

Stille Coupling: Reaction with organostannanes.

These transformations offer a powerful and versatile toolkit for the derivatization of the 4-Bromo-2-phenoxybenzaldehyde scaffold.

Modifications of the Phenoxy Group

The phenoxy group in 4-Bromo-2-phenoxybenzaldehyde can also be a site for chemical modification, although it is generally less reactive than the C-Br bond or the aldehyde.

Ether Cleavage and Rearrangement Reactions

The ether linkage of the phenoxy group is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, this cleavage usually yields a phenol (B47542) and an alkyl halide. libretexts.org For a diaryl ether like the phenoxy group in the target molecule, cleavage is more difficult. libretexts.org

Lewis acids, such as boron tribromide (BBr3), are also effective reagents for the cleavage of ethers. youtube.com

Substituent Introduction on the Phenoxy Aromatic Ring

The phenoxy ring is an aromatic system that can undergo electrophilic aromatic substitution. The directing effect of the ether oxygen will favor substitution at the ortho and para positions of the phenoxy ring. However, achieving selectivity can be challenging, as the other aromatic ring in the molecule is also susceptible to electrophilic attack, albeit deactivated by the bromine and aldehyde groups. Careful control of reaction conditions would be necessary to favor substitution on the desired ring.

Synthesis of Complex Organic Architectures Utilizing 4-Bromo-2-phenoxybenzaldehyde

The diverse reactivity of 4-Bromo-2-phenoxybenzaldehyde makes it a valuable starting material for the synthesis of more complex molecules, particularly in the realm of ligand design.

Design and Synthesis of Advanced Organic Ligands

The aldehyde functionality of 4-Bromo-2-phenoxybenzaldehyde is a key feature for the synthesis of ligands, often through condensation reactions with amines to form Schiff bases (imines). nih.gov These Schiff base ligands, containing both nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions. nih.govresearchgate.netresearchgate.net

The general synthetic route involves the reaction of 4-Bromo-2-phenoxybenzaldehyde with a suitable primary amine. The resulting imine ligand can then be complexed with various metal salts to form metal complexes with potentially interesting catalytic, magnetic, or photophysical properties.

The presence of the bromo and phenoxy substituents allows for further modification of the ligand scaffold. For instance, the bromine atom can be used as a synthetic handle for post-synthetic modification of the ligand through cross-coupling reactions, allowing for the fine-tuning of the ligand's electronic and steric properties.

Construction of Fused and Bridged Polycyclic Systems

The aldehyde functionality of 4-bromo-2-phenoxybenzaldehyde is a key reactive site for the construction of fused polycyclic systems, particularly through condensation reactions with activated aromatic compounds. A notable example of this reactivity is in the synthesis of dibenzoxanthene (B14493495) derivatives.

Research into the synthesis of 14H-dibenzoxanthenes has demonstrated that a variety of aromatic aldehydes can undergo a one-pot condensation reaction with β-naphthol to yield these fused polycyclic structures. Current time information in Bangalore, IN. These reactions are often catalyzed by solid acid catalysts, such as tin(II) chloride supported on nano-silica, and proceed under green conditions, for example, in refluxing ethanol. Current time information in Bangalore, IN.

Given that a range of substituted benzaldehydes, including those with electron-withdrawing groups like nitro and bromo substituents, are effective in this transformation, it is highly probable that 4-bromo-2-phenoxybenzaldehyde would serve as a suitable aldehyde component. The expected reaction would involve the condensation of one molecule of 4-bromo-2-phenoxybenzaldehyde with two molecules of β-naphthol to form the corresponding 14-(4-bromo-2-phenoxyphenyl)-14H-dibenzo[a,j]xanthene. The general scheme for this type of reaction is presented below.

General Reaction Scheme for Dibenzoxanthene Synthesis

A general reaction scheme for the synthesis of 14-substituted-14H-dibenzo[a,j]xanthenes from an aromatic aldehyde and 2-naphthol.

A general reaction scheme for the synthesis of 14-substituted-14H-dibenzo[a,j]xanthenes from an aromatic aldehyde and 2-naphthol.

The following table details representative examples of this condensation reaction with various aldehydes, illustrating the scope of the transformation. A projected entry for 4-bromo-2-phenoxybenzaldehyde is included to illustrate the anticipated product.

| Aldehyde Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Sn(II)/nano silica | Ethanol | 3 | 94 | 14-(4-Nitrophenyl)-14H-dibenzo[a,j]xanthene |

| Benzaldehyde | Sn(II)/nano silica | Ethanol | 3 | 92 | 14-Phenyl-14H-dibenzo[a,j]xanthene |

| 4-Chlorobenzaldehyde | Sn(II)/nano silica | Ethanol | 3 | 90 | 14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene |

| 4-Bromobenzaldehyde | Sn(II)/nano silica | Ethanol | 3 | 88 | 14-(4-Bromophenyl)-14H-dibenzo[a,j]xanthene |

| 4-Bromo-2-phenoxybenzaldehyde (Projected) | Sn(II)/nano silica | Ethanol | ~3 | High | 14-(4-Bromo-2-phenoxyphenyl)-14H-dibenzo[a,j]xanthene |

While direct examples of 4-bromo-2-phenoxybenzaldehyde in the formation of bridged polycyclic systems are not prevalent in the surveyed literature, its structural motifs suggest potential for such applications through intramolecular cyclization strategies, likely requiring conversion of the aldehyde to a more reactive intermediate.

Preparation of Macrocyclic and Oligomeric Structures

The synthesis of macrocycles and cyclic oligomers often relies on the reaction of bifunctional or polyfunctional monomers that can undergo intermolecular condensation followed by cyclization. The primary methodologies for well-known macrocycles like calixarenes and crown ethers involve the condensation of phenols with aldehydes or the cyclization of polyether chains, respectively. nih.govjetir.orgiipseries.org

A comprehensive review of the scientific literature does not reveal significant, specific examples of 4-bromo-2-phenoxybenzaldehyde being employed as a primary building block in the synthesis of well-defined macrocyclic or oligomeric structures.

The structure of 4-bromo-2-phenoxybenzaldehyde does not lend itself directly to the classical synthesis of calixarenes, which typically requires a phenolic hydroxyl group to react with an aldehyde. nih.gov While the aldehyde group of the molecule could in principle react with other phenolic species, the phenoxy group is not sufficiently reactive to participate in the polymerization in the same manner as a phenol.

Similarly, the synthesis of crown ethers generally involves the Williamson ether synthesis or related cyclizations of oligoethylene glycol derivatives, a reaction pathway for which 4-bromo-2-phenoxybenzaldehyde is not a typical precursor. jetir.orgiipseries.org

While polycondensation reactions of substituted benzaldehydes are known, leading to the formation of polymeric materials, the specific use of 4-bromo-2-phenoxybenzaldehyde to create discrete, cyclic macro- or oligomeric structures through such processes is not a well-documented area of research. Therefore, its application in this specific domain of synthetic chemistry remains an area open for future investigation.

Advanced Research Applications in Chemical Sciences

Role in Organic Electronics and Photonics

The unique combination of a bromine atom, a phenoxy group, and a benzaldehyde (B42025) moiety in 4-Bromo-2-phenoxybenzaldehyde suggests potential for interesting electronic and photophysical properties. However, a deep dive into the scientific literature reveals no specific studies on this compound within the domain of organic electronics and photonics.

Development of Semiconducting Devices and Organic Field-Effect Transistors

There is currently no published research detailing the use of 4-Bromo-2-phenoxybenzaldehyde in the development of semiconducting devices or Organic Field-Effect Transistors (OFETs). While substituted benzaldehydes are utilized as building blocks in the synthesis of larger, more complex organic semiconductors, the performance and characteristics of 4-Bromo-2-phenoxybenzaldehyde itself as an active material in such devices have not been reported. The field of organic electronics relies on materials with specific, high-performance characteristics, and to date, this particular compound has not been identified as a candidate for these applications. nih.govresearchgate.net

Investigation of Optical Band Gap and Electronic Transitions

Specific experimental or theoretical studies on the optical band gap and electronic transitions of 4-Bromo-2-phenoxybenzaldehyde are not available in the current body of scientific literature. The determination of a material's optical band gap is fundamental to understanding its potential in photonic and electronic applications. Such studies typically involve techniques like UV-Vis spectroscopy and computational chemistry to probe the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netgdckulgam.edu.in The characteristic n→π* and π→π* transitions typical for aromatic aldehydes would be expected, but specific values and the influence of the bromo and phenoxy substituents have not been documented for this molecule. gdckulgam.edu.in

Dielectric Properties and Charge Transport Mechanisms in Organic Materials

The dielectric properties and charge transport mechanisms are critical parameters for materials used in electronic devices. However, there are no dedicated studies reporting on these characteristics for 4-Bromo-2-phenoxybenzaldehyde. Research into the dielectric constant, dielectric loss, and charge carrier mobility is essential for evaluating a compound's suitability for applications in capacitors, transistors, and other electronic components. This information remains uninvestigated for 4-Bromo-2-phenoxybenzaldehyde.

Studies on Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. While AIE is a burgeoning field of research with significant potential in sensors, displays, and bio-imaging, there are no studies that report AIE characteristics for 4-Bromo-2-phenoxybenzaldehyde. The structural features of the molecule, such as the rotatable phenoxy group, could potentially lead to AIE behavior, but this has not been experimentally verified or explored in the literature. nih.gov

Contributions to Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The functional groups present in 4-Bromo-2-phenoxybenzaldehyde, namely the bromine atom and the carbonyl group, could potentially participate in various non-covalent interactions.

Design of Supramolecular Frameworks and Crystal Engineering

While the principles of crystal engineering suggest that the bromine atom and the aldehyde's carbonyl group could participate in the formation of supramolecular synthons, such as halogen bonds and C-H···O interactions, there are no published crystal structures or detailed studies on the supramolecular frameworks specifically formed by 4-Bromo-2-phenoxybenzaldehyde. The design of predictable and robust supramolecular architectures is a key goal of crystal engineering, but this particular compound has not been a subject of such focused investigation. nih.gov

Exploration of Self-Assembly Principles and Noncovalent Interactions in Solids

The solid-state architecture of molecular compounds is dictated by a subtle interplay of noncovalent interactions. In 4-Bromo-2-phenoxybenzaldehyde, the presence of a bromine atom, an ether linkage, and an aromatic system provides multiple sites for such interactions, making it an interesting candidate for crystal engineering and supramolecular chemistry studies. rsc.org The principles of self-assembly in solids containing this molecule are primarily governed by hydrogen bonds, halogen bonds, and π-stacking interactions. rsc.org

Applications in Catalysis and Ligand Design

The distinct functionalities within 4-Bromo-2-phenoxybenzaldehyde make it a valuable precursor in the design of specialized ligands for metal catalysis and in the development of novel organocatalysts.

Precursors for the Synthesis of Metal Complex Ligands

The 4-Bromo-2-phenoxybenzaldehyde scaffold is an ideal starting point for constructing bespoke ligands for transition metal complexes. The aldehyde group offers a convenient handle for derivatization, most commonly through condensation reactions with amines to form Schiff base ligands. These imine-containing ligands can coordinate to a wide variety of metal centers.

Furthermore, the bromine atom on the aromatic ring can be exploited in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce additional coordinating groups. This dual functionality allows for the systematic construction of complex, polydentate ligands with tailored steric and electronic properties, which are essential for controlling the activity and selectivity of metal catalysts.

Development of Organocatalysts and Photocatalysts

Organocatalysis, the use of small organic molecules to catalyze reactions, has become a cornerstone of modern synthesis. scienceopen.combeilstein-journals.org 4-Bromo-2-phenoxybenzaldehyde can serve as a foundational element in the synthesis of new organocatalysts. For instance, the aldehyde can be transformed into chiral amine or phosphine (B1218219) moieties, which are common catalytic groups. The bulky phenoxy group can create a specific chiral pocket around the catalytic center, influencing the stereochemical outcome of a reaction. rsc.org

In the realm of photocatalysis, the diaryl ether structure can be incorporated into larger conjugated systems designed to absorb light and mediate electron transfer processes. The bromine atom provides a site for further functionalization, allowing the tuning of the photophysical properties of the resulting catalyst. By merging organocatalysis with photocatalysis, researchers can devise novel synergistic catalytic systems to perform reactions that would otherwise be challenging. mdpi.com

Intermediate in Natural Product and Drug Discovery Research (Chemical Synthesis Aspects)

The role of 4-Bromo-2-phenoxybenzaldehyde as a versatile intermediate is particularly prominent in the fields of medicinal chemistry and agrochemical research, where it serves as a key building block for molecules with desired biological activities.

Synthesis of Bioactive Scaffolds and Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals due to their diverse biological activities. eprajournals.com The aldehyde functionality of 4-Bromo-2-phenoxybenzaldehyde is a classic precursor for a multitude of heterocyclic ring systems. nih.gov For example, it can undergo condensation and cyclization reactions with various binucleophiles to yield bioactive scaffolds such as:

Thiazoles: Reaction with aminothiols is a common route to thiazole (B1198619) derivatives, which are known to possess a wide range of pharmacological properties. nih.gov

Oxadiazoles: Condensation with amidoximes can lead to the formation of 1,2,4-oxadiazoles. eprajournals.com

Quinolines: In reactions like the Friedländer annulation, the aldehyde can react with appropriately substituted anilines or ketones to form quinoline (B57606) rings, a core structure in many therapeutic agents. beilstein-journals.org

The phenoxy and bromo substituents on the benzaldehyde ring allow for fine-tuning of the physicochemical and biological properties of the final heterocyclic products, which is a key strategy in drug discovery. nih.gov

Preparation of Agrochemical Intermediates and Related Functional Molecules

Similar to its utility in medicine, 4-Bromo-2-phenoxybenzaldehyde is an important intermediate in the synthesis of agrochemicals. guidechem.com Many modern pesticides and herbicides are complex organic molecules that rely on the assembly of functionalized aromatic building blocks. The diaryl ether motif is present in a number of commercial agrochemicals.

The aldehyde group can be converted into a variety of other functional groups or used to build the carbon skeleton of the target molecule. The bromine atom serves as a handle for introducing other substituents via cross-coupling chemistry, a common strategy for optimizing the efficacy and spectrum of activity of agrochemical candidates. Therefore, this compound provides a platform for creating diverse libraries of molecules for screening and development in the agricultural sector. evitachem.com

Future Research Directions and Perspectives

Exploration of Emerging Synthetic Methodologies for Enhanced Efficiency

The synthesis of 4-Bromo-2-phenoxybenzaldehyde and its derivatives traditionally relies on methods like the Ullmann condensation, which involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. scispace.comorganic-chemistry.org While effective, these methods often require high temperatures and stoichiometric amounts of copper. organic-chemistry.orgacs.org Future research should focus on developing more efficient, sustainable, and cost-effective synthetic routes.

Emerging areas for exploration include:

Advanced Catalytic Systems: Research into novel heterogeneous catalysts, such as copper oxide supported on mesoporous materials, could offer significant advantages, including easier separation, catalyst recyclability, and high stability. acs.orggatech.edud-nb.info The development of ligand-free catalytic protocols would further enhance the economic and environmental viability of the synthesis. acs.orggatech.edu Additionally, exploring palladium or nickel-catalyzed decarbonylative etherification of aromatic esters presents an alternative pathway to the diaryl ether moiety. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox chemistry is a rapidly advancing field that provides new mechanisms for bond formation under mild conditions. rsc.org Investigating photoredox-catalyzed routes for the C-O bond formation in 4-Bromo-2-phenoxybenzaldehyde could lead to higher yields, reduced energy consumption, and greater functional group tolerance compared to traditional thermal methods. rsc.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield, safety, and scalability. Adapting the synthesis of 4-Bromo-2-phenoxybenzaldehyde to a flow process, potentially integrating it with novel catalytic systems, could represent a significant leap in manufacturing efficiency.

| Synthetic Methodology | Traditional Approach | Emerging Research Direction | Potential Advantages |

|---|---|---|---|

| Catalysis | Homogeneous copper catalysts (Ullmann) scispace.comorganic-chemistry.org | Heterogeneous catalysts (e.g., Cu/MnOx), photoredox catalysis acs.orggatech.edursc.org | Recyclability, milder conditions, improved yields, sustainability |

| Reaction Conditions | High temperatures, batch processing organic-chemistry.org | Continuous flow synthesis, ambient temperature reactions | Enhanced safety, scalability, process control, energy efficiency |

| Precursors | Aryl halides and phenols scispace.com | Aromatic esters (via decarbonylative coupling) acs.org | Alternative synthetic pathways, potentially different substrate scope |

Integration of Advanced In Situ Characterization Techniques

To optimize synthetic methodologies and gain a deeper mechanistic understanding, the integration of advanced in situ characterization techniques is crucial. These technologies, often grouped under the umbrella of Process Analytical Technology (PAT), allow for real-time monitoring of chemical reactions, providing critical data on reaction kinetics, intermediate formation, and endpoint determination. mt.combruker.comresearchgate.net

Future research would benefit from the application of:

In Situ Spectroscopy: Techniques like Fourier Transform Infrared (FT-IR), Raman, and UV-Vis spectroscopy can be used to continuously monitor the concentration of reactants, intermediates, and products. scispace.comnih.govamericanpharmaceuticalreview.com This real-time data is invaluable for understanding reaction mechanisms, identifying rate-limiting steps, and ensuring process control and safety. americanpharmaceuticalreview.comresearchgate.net For instance, in situ FT-IR can track the consumption of the starting materials and the appearance of the aldehyde product. scispace.comnih.gov

In Operando Nuclear Magnetic Resonance (NMR): Real-time NMR monitoring can provide detailed structural information about species present in the reaction mixture, offering unambiguous insights into reaction pathways and the formation of transient intermediates that are otherwise difficult to detect. dntb.gov.ua

Surface-Specific Techniques: For reactions occurring on heterogeneous catalysts or surfaces, techniques like in situ Scanning Tunneling Microscopy (STM) can provide real-time visualization of bond formation at the molecular level. rsc.orgmdpi.com This approach has been successfully used to observe Ullmann coupling reactions on gold surfaces, offering unprecedented mechanistic detail. rsc.orgmdpi.com

| In Situ Technique | Information Gained | Relevance to 4-Bromo-2-phenoxybenzaldehyde |

|---|---|---|

| FT-IR/Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates; reaction kinetics. nih.govresearchgate.net | Optimization of synthesis, mechanistic studies of Ullmann and other coupling reactions. |

| In Operando NMR | Unambiguous structural elucidation of intermediates and byproducts. dntb.gov.ua | Detailed mechanistic pathway analysis. |

| Scanning Tunneling Microscopy (STM) | Real-time visualization of on-surface reactions at the molecular level. rsc.orgmdpi.com | Fundamental understanding of heterogeneous catalysis in diaryl ether synthesis. |

Deeper Computational Insights into Structure-Property Relationships and Reaction Dynamics

Computational chemistry offers powerful tools to predict the properties of 4-Bromo-2-phenoxybenzaldehyde and to model its behavior in various chemical environments. While studies have utilized quantum chemical calculations to analyze noncovalent interactions and Hirshfeld surface analysis to understand crystal packing, there is vast potential for deeper computational exploration. nih.gov

Future computational research should focus on:

Advanced Quantum Mechanical Studies: Employing higher levels of theory in Density Functional Theory (DFT) calculations can provide more accurate predictions of electronic properties, reaction barriers, and spectroscopic signatures. acs.org This can aid in elucidating the mechanisms of novel synthetic reactions and in designing more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building upon existing QSAR studies of aromatic aldehydes, future models could incorporate machine learning algorithms to predict the biological activity or toxicity of new 4-Bromo-2-phenoxybenzaldehyde derivatives. acs.orgbruker.com This would accelerate the discovery of new functional molecules for applications in medicine and materials science.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of 4-Bromo-2-phenoxybenzaldehyde. This includes its interaction with solvents, its conformational flexibility, and its binding modes with biological targets like enzymes or receptors, which is crucial for the rational design of novel therapeutics.

Development of Novel Applications in Interdisciplinary Scientific Fields

The unique combination of a reactive aldehyde group, a stable diaryl ether linkage, and a bromine atom provides 4-Bromo-2-phenoxybenzaldehyde with a versatile chemical profile. While it has been identified as a valuable intermediate in the synthesis of liquid crystals and biologically active molecules, its potential applications extend far beyond these areas. gatech.edud-nb.info

Promising future applications to be explored include:

Materials Science: The rigid phenoxybenzaldehyde core makes it a suitable building block for high-performance polymers and organic electronic materials. Its potential use as an intermediate for liquid crystals could be expanded to investigate its role in the development of novel organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). gatech.edu

Medicinal Chemistry: Derivatives of this compound have shown potential as antimicrobial and antioxidant agents. d-nb.infoacs.org Future research could systematically explore its derivatization to target a wider range of diseases. For example, its structure could be a scaffold for developing inhibitors of specific enzymes or modulators of protein-protein interactions, building on findings where derivatives were explored as PPARγ modulators for insulin (B600854) resistance. beilstein-journals.org

Agrochemicals: The diaryl ether structure is a common motif in many commercial herbicides and pesticides. The reactivity of the aldehyde and the presence of the bromine atom offer multiple points for chemical modification, making 4-Bromo-2-phenoxybenzaldehyde an attractive starting point for the discovery of new crop protection agents.

Q & A

Q. What is the typical synthetic route for 4-Bromo-2-phenoxybenzaldehyde, and what reaction conditions are critical for optimizing yield?

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 2-hydroxybenzaldehyde derivatives and brominated aryl halides. A common method uses 4-bromobenzyl bromide and 2-hydroxybenzaldehyde in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF at elevated temperatures (60–80°C). The base deprotonates the phenolic hydroxyl group, enabling the formation of the phenoxy linkage. Reaction monitoring via TLC and purification by recrystallization (e.g., dichloromethane/hexane) is recommended .

Key Table: Synthetic Conditions

| Starting Material | Reagent/Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 2-Hydroxybenzaldehyde | 4-Bromobenzyl bromide | DMF | 60–80°C | 70–85% |

Q. How can the purity and structural integrity of 4-Bromo-2-phenoxybenzaldehyde be verified post-synthesis?

Use a combination of analytical techniques:

- 1H/13C NMR : Confirm the presence of the aldehyde proton (~10 ppm) and phenoxy/bromine substituents. DEPT and HSQC experiments resolve overlapping signals in aromatic regions.

- IR Spectroscopy : Identify the C=O stretch (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 291) and fragmentation patterns .

Q. What solvent systems are effective for recrystallizing 4-Bromo-2-phenoxybenzaldehyde?

Dichloromethane/hexane (1:3 v/v) is optimal due to the compound’s moderate solubility in DCM and poor solubility in hexane. Slow cooling (0.5°C/min) yields high-purity crystals. For polar impurities, column chromatography (SiO₂, ethyl acetate/hexane gradient) is advised .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitution reactions of 4-Bromo-2-phenoxybenzaldehyde?

The phenoxy group (-OPh) is a strong electron-donating group (EDG) via resonance, directing electrophiles to the para position relative to itself. The bromine atom, being slightly electron-withdrawing (EWD), competes via inductive effects but does not override the EDG’s directing power. Computational studies (e.g., DFT with B3LYP/6-31G*) predict preferential substitution at the para-phenoxy position, validated by experimental nitration and halogenation outcomes .

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during functionalization of the aldehyde group?

- Protection of the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) prevents undesired oxidation during bromination or coupling reactions.

- Low-temperature conditions (−20°C to 0°C) suppress aldol condensation.

- Radical inhibitors (e.g., BHT) minimize dimerization in photochemical reactions .

Q. How can computational modeling predict the reactivity of 4-Bromo-2-phenoxybenzaldehyde in catalytic cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy functional) model electron density distributions and frontier molecular orbitals (HOMO/LUMO). For Suzuki-Miyaura coupling, the LUMO of the bromoarene interacts with the palladium catalyst’s HOMO, with activation energies correlating to steric hindrance from the phenoxy group. Solvent effects (DMF vs. THF) are simulated via COSMO-RS .

Q. What role does 4-Bromo-2-phenoxybenzaldehyde play in developing fluorescent probes or photoactive materials?

The aldehyde group enables Schiff base formation with amines, creating conjugated systems for fluorescence. For example, condensation with anthracene-ethylenediamine yields probes with λₑₓ = 360 nm and λₑₘ = 450 nm. The bromine atom enhances intersystem crossing in photoactive polymers, studied via time-resolved spectroscopy .

Contradiction Analysis

Q. Discrepancies in reported yields for similar compounds: How to troubleshoot?

Variations in yields (e.g., 70% vs. 85%) arise from:

- Base selection : K₂CO₃ vs. NaOH alters reaction kinetics.

- Solvent purity : Anhydrous DMF vs. technical-grade impacts SNAr efficiency.

- Workup methods : Column chromatography vs. recrystallization affects recovery. Systematic optimization via Design of Experiments (DoE) is recommended, varying base strength and solvent polarity .

Methodological Tools

Q. Which crystallography software packages are suitable for resolving the crystal structure of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.